Cas no 863004-90-4 (N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide)

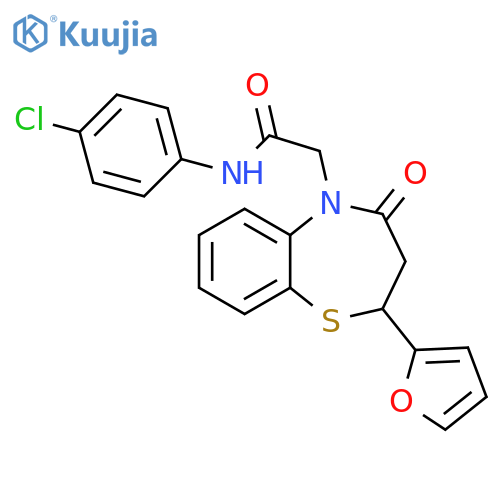

863004-90-4 structure

商品名:N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide

N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide

- N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

- 1,5-Benzothiazepine-5(2H)-acetamide, N-(4-chlorophenyl)-2-(2-furanyl)-3,4-dihydro-4-oxo-

- AKOS021717467

- SR-01000098810-1

- AKOS001860917

- SR-01000098810

- N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide

- 863004-90-4

- F0670-0591

- N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

-

- インチ: 1S/C21H17ClN2O3S/c22-14-7-9-15(10-8-14)23-20(25)13-24-16-4-1-2-6-18(16)28-19(12-21(24)26)17-5-3-11-27-17/h1-11,19H,12-13H2,(H,23,25)

- InChIKey: ZLHFWKVUNGSAIZ-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC=CC=C2N(CC(NC2=CC=C(Cl)C=C2)=O)C(=O)CC1C1=CC=CO1

計算された属性

- せいみつぶんしりょう: 412.0648413g/mol

- どういたいしつりょう: 412.0648413g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.383±0.06 g/cm3(Predicted)

- ふってん: 700.0±60.0 °C(Predicted)

- 酸性度係数(pKa): 12.86±0.70(Predicted)

N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0670-0591-3mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-10mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-2μmol |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-100mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-1mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-20μmol |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-2mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-25mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-30mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0670-0591-20mg |

N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide |

863004-90-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

863004-90-4 (N-(4-chlorophenyl)-2-2-(furan-2-yl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-ylacetamide) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量